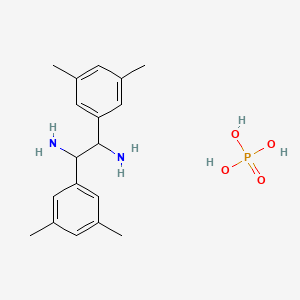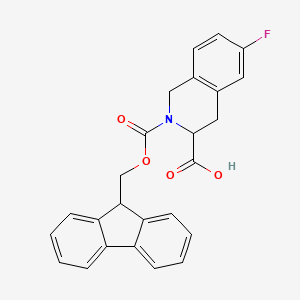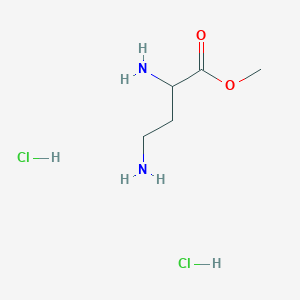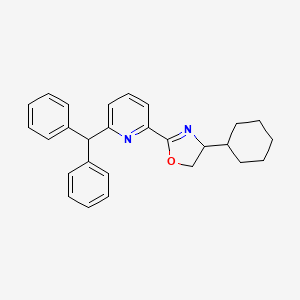![molecular formula C9H11ClO2 B12505904 2-[(2-Chlorophenyl)methoxy]ethanol CAS No. 1199-30-0](/img/structure/B12505904.png)
2-[(2-Chlorophenyl)methoxy]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Chlorophenyl)methoxy]ethanol is an organic compound with the molecular formula C9H11ClO2. It is a colorless liquid that is used in various chemical applications due to its unique properties. The compound is characterized by the presence of a chlorophenyl group attached to a methoxyethanol moiety, which imparts specific chemical reactivity and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)methoxy]ethanol typically involves the reaction of 2-chlorobenzyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of ethylene glycol attacks the chlorobenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
2-[(2-Chlorophenyl)methoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of 2-[(2-chlorophenyl)methoxy]acetaldehyde or 2-[(2-chlorophenyl)methoxy]acetic acid.
Reduction: Formation of this compound or other alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(2-Chlorophenyl)methoxy]ethanol has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various chemical intermediates and compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 2-[(2-Chlorophenyl)methoxy]ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its reactivity is influenced by the presence of the chlorophenyl and methoxyethanol groups, which can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions.
類似化合物との比較
Similar Compounds
2-Methoxyethanol: Similar in structure but lacks the chlorophenyl group, resulting in different chemical reactivity and applications.
2-Chlorophenol: Contains the chlorophenyl group but lacks the methoxyethanol moiety, leading to different physical and chemical properties.
Ethylene Glycol: Lacks the chlorophenyl group and has different applications and reactivity.
Uniqueness
2-[(2-Chlorophenyl)methoxy]ethanol is unique due to the presence of both the chlorophenyl and methoxyethanol groups, which impart specific chemical reactivity and physical properties. This combination allows the compound to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
特性
CAS番号 |
1199-30-0 |
|---|---|
分子式 |
C9H11ClO2 |
分子量 |
186.63 g/mol |
IUPAC名 |
2-[(2-chlorophenyl)methoxy]ethanol |
InChI |
InChI=1S/C9H11ClO2/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4,11H,5-7H2 |
InChIキー |
PJWBNHPIMROMAC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)COCCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


acetic acid](/img/structure/B12505822.png)

![2-{[6-methyl-4-oxo-3-(propan-2-yl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12505834.png)

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;nitric acid](/img/structure/B12505847.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12505855.png)


![Tert-butyl 3-[(6-ethoxypyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12505881.png)
![3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B12505893.png)
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid](/img/structure/B12505896.png)

![(6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B12505913.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12505914.png)
